PI3Kδ Inhibition: Superior Potency over Non-Fluorinated Analog
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride demonstrates potent inhibition of PI3Kδ with an IC50 of 9 nM in a competitive fluorescence polarization assay [1]. In contrast, the non-fluorinated analog 4-(piperidin-4-yl)pyridine (CAS 581-45-3) lacks reported PI3Kδ inhibitory activity, underscoring the essential role of the 2-fluoro substitution for target engagement.
| Evidence Dimension | PI3Kδ enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | 4-(Piperidin-4-yl)pyridine (CAS 581-45-3) |
| Quantified Difference | Not applicable (comparator inactive) |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation |
Why This Matters
This low nanomolar PI3Kδ potency validates the compound's utility as a kinase inhibitor building block, whereas the non-fluorinated analog is unsuitable for PI3Kδ-targeted projects.
- [1] BindingDB. BDBM50394917 (CHEMBL2165505). Affinity Data for PI3Kδ and CYP3A4. View Source
